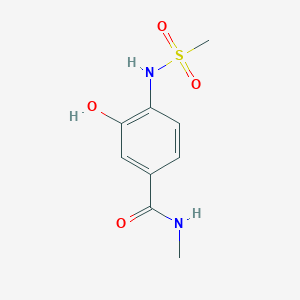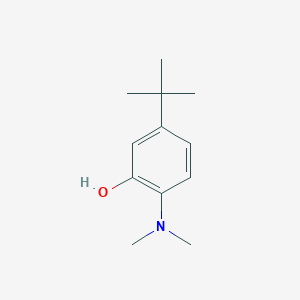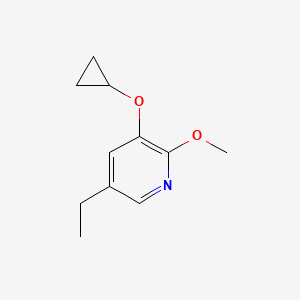
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is a derivative of benzamide, which is known for its various applications in medicinal and industrial chemistry.
Métodos De Preparación
The synthesis of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to introduce the methylsulfonamido group.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Amidation: Finally, the compound is methylated and amidated to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamido group.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparación Con Compuestos Similares
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
3-Hydroxy-N-methylbenzamide: Lacks the sulfonamido group, which may result in different biological activities.
4-Methylsulfonamido-benzamide: Lacks the hydroxyl group, which may affect its reactivity and interactions.
N-Methyl-4-(methylsulfonamido)benzamide: Lacks the hydroxyl group, potentially altering its chemical properties.
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-hydroxy-4-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-7(8(12)5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
Clave InChI |
KAOUVUHVXSUWAZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















